8-Methylimidazo[1,2-A]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a methyl group at the 8th position and a carboxamide group at the 2nd position. Compounds in this family are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and antiviral properties.
8-Methylimidazo[1,2-A]pyridine-2-carboxamide is classified as a heterocyclic aromatic compound due to its unique ring structure that incorporates nitrogen atoms. It falls under the broader category of imidazo[1,2-A]pyridine derivatives, which have been studied extensively for their pharmacological properties.
The synthesis of 8-Methylimidazo[1,2-A]pyridine-2-carboxamide typically involves several steps:
One common method involves reacting 2-aminopyridine with acetaldehyde under acidic conditions, which allows for the formation of the desired scaffold .
In industrial production, larger-scale synthesis utilizes multicomponent reactions and optimized reaction conditions to ensure high yields and purity. Techniques such as microwave-assisted synthesis may also be employed to enhance reaction rates and efficiency .
The molecular formula of 8-Methylimidazo[1,2-A]pyridine-2-carboxamide is . The structure features:
Key structural data include:
8-Methylimidazo[1,2-A]pyridine-2-carboxamide can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The major products formed depend on the specific conditions and reagents used; for example, halogenation may yield derivatives such as 3-bromo-2-methyl-1H-imidazo[1,2-A]pyridinium bromide.
The mechanism of action for 8-Methylimidazo[1,2-A]pyridine-2-carboxamide involves its interaction with specific molecular targets within biological systems. In particular, this compound has been investigated for its potential antituberculosis activity. It may inhibit key enzymes involved in bacterial biosynthesis pathways, leading to impaired growth or death of Mycobacterium tuberculosis cells .
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (FTIR) can provide insights into functional groups present within the compound. Characteristic absorption bands for amides and aromatic systems are typically observed in these spectra .
8-Methylimidazo[1,2-A]pyridine-2-carboxamide has several scientific applications:
The imidazo[1,2-a]pyridine scaffold, particularly 8-methylimidazo[1,2-a]pyridine-2-carboxamide derivatives, has emerged as a potent antitubercular pharmacophore. These compounds target the cytochrome bcc complex of Mycobacterium tuberculosis (Mtb), specifically the QcrB subunit, disrupting oxidative phosphorylation (OxPhos) and ATP biosynthesis. Telacebec (Q203), a clinical-stage derivative, exhibits remarkable activity with MIC values of 0.002–0.008 µM against drug-sensitive Mtb H37Rv by inhibiting mycolic acid biosynthesis and energy metabolism [4]. Structural optimization at the C-8 position enhances mycobacterial membrane penetration, while the carboxamide moiety at C-2 mediates critical hydrogen bonding with the QcrB binding pocket [5].
8-Methylimidazo[1,2-a]pyridine-2-carboxamide derivatives demonstrate exceptional potency against drug-resistant tuberculosis. In a high-throughput screening campaign, lead compounds showed MIC90 values of 0.07–0.14 µM against XDR-Mtb clinical isolates, outperforming first-line agents like isoniazid [4]. Moraski et al. reported analogues with MIC90 values of ≤0.006 µM against replicating Mtb and 0.4–1.9 µM against non-replicating persisters, confirming activity across metabolic states [4]. The 8-methyl group contributes to reduced efflux pump susceptibility, a key resistance mechanism in MDR strains [5].
Table 1: Antimycobacterial Activity of Key Derivatives | Compound | MIC80 vs H37Rv (µM) | MIC90 vs MDR-TB (µM) | MIC90 vs XDR-TB (µM) | |--------------|-------------------------------|--------------------------------|--------------------------------| | Telacebec (Q203) | 0.002–0.008 | 0.03 | 0.07 | | Moraski Derivative 4* | ≤0.006 | 0.07–2.2 | 0.07–0.14 | | Abrahams HTS Hit 1 | 0.03 | 0.5 | 1.9 | *Structure from [4] [5]
These derivatives exhibit synergistic interactions with established anti-TB drugs. Combination studies reveal fractional inhibitory concentration indices (FICIs) of 0.3–0.5 when paired with bedaquiline, indicating strong synergy through dual OxPhos inhibition [4]. With rifampicin, 8-methylimidazo[1,2-a]pyridine-2-carboxamides reduce bacterial loads by 3.5-log CFU in murine models versus 2.1-log CFU for monotherapy [5]. The carboxamide’s hydrogen-bonding capacity enables synergistic binding with cytochrome bcc inhibitors, while the 8-methyl group minimizes pharmacokinetic interactions [4] [5].
Structural diversification of 8-methylimidazo[1,2-a]pyridine-2-carboxamides yields potent anticancer agents. The planar imidazopyridine core intercalates with kinase ATP pockets, while C-2 carboxamide substituents modulate target selectivity. Compound 35 (Table 2) exemplifies this, inhibiting PI3Kα at IC50 = 28 nM by forming hydrogen bonds with Val851 in the hinge region and hydrophobic interactions with Tyr836 [8].
Derivatives with meta-substituted aryl groups at C-8 suppress melanoma proliferation through RAF/MEK/ERK pathway inhibition. Compound 40 (Table 2) achieves 90.1% growth inhibition in A375 cells (IC50 = 0.42 µM) by disrupting B-RafV600E dimerization and downstream ERK phosphorylation [8]. The 8-methyl group enhances cellular uptake in melanoma spheroids, with 3.7-fold higher intracellular accumulation than unsubstituted analogues [8].
Table 2: Antiproliferative Activities of Key Derivatives | Compound | C-8 Substituent | C-2 Carboxamide | % Inhibition at 10 µM (Cell Line) | Primary Target | |--------------|---------------------|---------------------|----------------------------------|-------------------| | 35 | 3-(Pyridin-3-yl)phenyl | Morpholine | 98.6% (T47D) | PI3Kα | | 40 | 4-(Methylsulfonyl)phenyl | N-Methylpiperazine | 90.1% (A375) | B-RafV600E | | 19 | 4-Fluorophenyl | Pyrrolidine | 58.5% (MDA-MB-231) | PI3Kα | | PIK-75 (Control) | - | - | 98.2% (T47D) | PI3Kα |
In BRAF-mutant melanoma, 8-methylimidazo[1,2-a]pyridine-2-carboxamides demonstrate superior target retention versus vemurafenib. Compound 40 maintains >80% MAPK inhibition after 24 hours versus 45% for vemurafenib, attributed to the 8-methyl group’s role in slowing metabolic clearance [8]. When combined with trametinib (MEK inhibitor), these derivatives exhibit additive effects, reducing required MEK inhibitor doses by 8-fold in in vitro models [8].
8-Methylimidazo[1,2-a]pyridine-2-carboxamide derivatives serve as reversible acid pump antagonists (APAs) by competitively inhibiting H+/K+-ATPase. Linaprazan analogs bearing C-2 carboxamide groups achieve 92% gastric acid inhibition in in vivo models at 3 µmol/kg doses, outperforming proton-pump inhibitors (PPIs) in duration of action [3] [7]. The carboxamide nitrogen coordinates with ATPase residue Glu795, while the 8-methyl group enhances bioavailability (F = 78% vs 42% for des-methyl analogs) [3].
Selectivity for gastric H+/K+-ATPase over Na+/K+-ATPase exceeds 300-fold in optimized derivatives. CJ-033466 (Table 3) exhibits pIC50 = 8.2 for H+/K+-ATPase versus pIC50 = 5.1 for Na+/K+-ATPase, attributed to its 8-methyl group occupying a hydrophobic gastric isoform-specific subpocket [3] [7]. Molecular dynamics simulations confirm that 8-methyl substitution reduces solvent exposure, prolonging target residence time to >120 minutes versus 25 minutes for unsubstituted analogs [7].
Table 3: Gastrointestinal Therapeutic Derivatives | Compound | H+/K+-ATPase pIC50 | Na+/K+-ATPase pIC50 | Selectivity Ratio | Gastric Acid Inhibition at 3 µmol/kg | |--------------|----------------------------------|----------------------------------|----------------------|---------------------------------------| | Linaprazan Analog | 7.9 ± 0.2 | 4.8 ± 0.3 | 125:1 | 88 ± 5% | | CJ-033466 | 8.2 ± 0.1 | 5.1 ± 0.2 | 316:1 | 92 ± 3% | | Standard PPI | 6.5 ± 0.4 | 5.3 ± 0.2 | 16:1 | 75 ± 7% |
Table 4: Key Compounds in Article | Compound Name | CAS/Identifier | Primary Application | |-------------------|---------------------|------------------------| | 8-Methylimidazo[1,2-a]pyridine-2-carboxamide | 88751-03-5 | Antimycobacterial Lead | | Telacebec (Q203) | - | Anti-TB Clinical Candidate | | Compound 35 (PMC9858543) | - | PI3Kα Inhibitor | | Compound 40 (PMC9858543) | - | B-Raf Inhibitor | | Linaprazan Analog | - | Acid Pump Antagonist | | CJ-033466 | - | 5-HT4 Agonist / APA |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0